Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and a cyclopropylmethylamino substituent on the pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods to ensure the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, thereby influencing their biological functions .
Comparison with Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds that may lack this substituent or have different substituents, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-11(9-15)14-8-10-4-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
BWRDNUFSKYSUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
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